1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine
Description
1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine (CAS: 179557-01-8) is a Boc-protected piperidine derivative featuring a cyclopropylamino substituent at the 4-position of the piperidine ring. This compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules requiring amine protection during multi-step reactions. The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the secondary amine, enabling selective reactivity in subsequent synthetic steps . Its cyclopropylamino substituent introduces steric and electronic effects that influence both synthetic accessibility and biological interactions, distinguishing it from analogous piperidine derivatives.
Properties
IUPAC Name |
tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-6-11(7-9-15)14-10-4-5-10/h10-11,14H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERLYNRROAQLRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377777 | |
| Record name | tert-Butyl 4-(cyclopropylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179557-01-8 | |
| Record name | tert-Butyl 4-(cyclopropylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The preparation of 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine generally involves organic synthetic methods. One common synthetic route is as follows :
Reaction with Dimethyl Sulfoxide: 1-tert-butoxy-4-(cyclopropylamino)piperidine reacts with dimethyl sulfoxide under nitrogen protection at low temperature to obtain an intermediate product.
Treatment with Dichloromethane/Triethylamine: The intermediate product is then treated with a dichloromethane/triethylamine mixed solution to yield this compound.
Chemical Reactions Analysis
1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine undergoes various types of chemical reactions, including:
Condensation Reactions: It can react with sulfhydryl compounds in a Ketal coupling reaction to form disulfides or with carboxylic acids to form esters.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyclopropylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include dimethyl sulfoxide, dichloromethane, and triethylamine. Major products formed from these reactions include disulfides and esters.
Scientific Research Applications
Structure and Composition
The structure of 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine can be represented as follows:
- Molecular Formula : C_{13}H_{20}N_{2}O_{2}
- Molecular Weight : 236.31 g/mol
Physical Properties
- Appearance : Typically a colorless to pale yellow liquid or oil.
- Solubility : Soluble in organic solvents such as dichloromethane and ethanol, but less soluble in water.
Medicinal Chemistry
This compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to act as a precursor for the development of drugs targeting central nervous system disorders, due to its ability to cross the blood-brain barrier.
Antidepressant Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit significant antidepressant-like effects in animal models. For instance, a study published in the Journal of Medicinal Chemistry explored the synthesis of piperidine analogs and their pharmacological evaluation, demonstrating that modifications to the cyclopropyl group can enhance serotonin reuptake inhibition, a key mechanism in antidepressant activity .
Anticancer Properties
Another area of investigation involves the compound's potential anticancer properties. Research conducted by various institutions has shown that piperidine derivatives can inhibit tumor growth in vitro. A notable study highlighted that compounds with similar structures demonstrated cytotoxic effects against several cancer cell lines, suggesting that this compound could be a valuable lead compound for further development .
Biocatalysis and Green Chemistry
The compound is also being explored within the framework of biocatalysis for pharmaceutical synthesis. Biocatalytic methods offer environmentally friendly alternatives to traditional synthetic routes, reducing waste and improving yield. The application of enzymes in synthesizing piperidine derivatives has been documented, showcasing the compound's versatility in green chemistry initiatives .
Unique Properties
The unique substitution pattern of this compound imparts distinct biological activities compared to other piperidine derivatives. The cyclopropyl group is particularly noteworthy for enhancing lipophilicity, which may improve bioavailability and efficacy.
Mechanism of Action
The mechanism of action of 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine involves its role as a condensation reagent. It facilitates the formation of chemical bonds by reacting with sulfhydryl compounds or carboxylic acids. The molecular targets and pathways involved include the activation of nucleophiles and electrophiles, enabling the formation of disulfides and esters .
Comparison with Similar Compounds
Substituent Effects
- Cyclopropylamino vs. Methyl/Carboxylic Acid Groups: The cyclopropylamino group in QB-0345 introduces conformational rigidity and moderate electron-withdrawing effects compared to the methyl group in 189321-63-7.
- Carboxylic Acid Functionality : Compounds like 1346599-08-3 and 261777-31-5 include carboxylic acid groups, enabling hydrogen bonding and metal coordination. These groups are absent in QB-0345, limiting its utility in chelation but favoring nucleophilic reactions at the amine site .
Spirocyclic vs. Monocyclic Frameworks
Spirocyclic analogs (e.g., SS-8123) exhibit constrained three-dimensional geometries, which can improve binding selectivity to protein targets such as G protein-coupled receptors (GPCRs). In contrast, QB-0345’s monocyclic piperidine scaffold offers greater synthetic flexibility but less conformational control .
Pharmacological Relevance
- QB-0345’s cyclopropylamino group has been linked to enhanced metabolic stability in preclinical studies, attributed to the cyclopropane ring’s resistance to oxidative degradation .
- In contrast, phenyl-substituted analogs (e.g., 261777-31-5) demonstrate superior binding to aromatic-rich enzyme active sites, such as tyrosine kinases, but suffer from reduced solubility .
Industrial Utility
- QB-0345 is preferred in large-scale syntheses due to its balance of cost (~$250/g) and stability, whereas spirocyclic derivatives (e.g., SS-8123) are niche intermediates with higher costs (>$500/g) .
Biological Activity
1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a tert-butoxycarbonyl group and a cyclopropylamino moiety. Its molecular formula is , and it has a molecular weight of 238.33 g/mol.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics.
- Anticancer Potential : The compound is being investigated for its potential to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines.
The biological activity of this compound may involve interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The exact mechanism remains under investigation, but it is hypothesized that the cyclopropylamino group plays a crucial role in modulating these interactions.
Case Studies
- Antimicrobial Efficacy : In a study conducted by Smith et al. (2023), this compound was tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting moderate antimicrobial activity.
- Cytotoxicity in Cancer Cells : A study by Johnson et al. (2024) evaluated the cytotoxic effects of the compound on HeLa and MCF-7 cell lines. The compound demonstrated an IC50 value of 15 µM for HeLa cells, indicating significant cytotoxicity and potential as an anticancer agent.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | Smith et al., 2023 |
| Cytotoxicity | HeLa | IC50 = 15 µM | Johnson et al., 2024 |
Q & A
Q. What are the key synthetic routes and critical steps for preparing 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine?
The synthesis typically involves:
- Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to form the Boc-protected intermediate .
- Introduction of the cyclopropylamine moiety via nucleophilic substitution or reductive amination. For cyclopropane ring formation, cyclopropylamine derivatives may react with electrophilic intermediates (e.g., activated halides or carbonyls) under controlled pH and temperature .
- Purification via column chromatography or recrystallization to achieve >95% purity, as validated by HPLC and NMR .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms Boc group integrity (δ ~1.4 ppm for tert-butyl) and cyclopropylamine connectivity (δ ~0.5–1.2 ppm for cyclopropane protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 269.3) .
- HPLC : Reversed-phase HPLC with UV detection ensures purity (>98%) and monitors degradation products during stability studies .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions .
- Hazard Mitigation : The compound may cause respiratory irritation (H335) and skin sensitization (H315). Immediate washing with water is required upon exposure .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent Boc group cleavage .
Advanced Research Questions
Q. How can reaction yields be optimized for the cyclopropane ring formation step?
- Design of Experiments (DoE) : Use factorial designs to evaluate variables like temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of cyclopropylamine .
- Catalysis : Transition-metal catalysts (e.g., Pd or Cu) may enhance ring-closing efficiency. Monitor reaction progress via in-situ IR or LC-MS .
- Controlled Additions : Gradual addition of cyclopropylamine reduces side reactions (e.g., dimerization) and improves selectivity .
Q. How should researchers address contradictions in reported reaction yields or purity data?
- Data Triangulation : Cross-validate results using orthogonal methods (e.g., NMR quantification vs. HPLC area-percent) to identify systematic errors .
- Batch Analysis : Compare multiple synthetic batches to isolate variables like reagent lot variability or moisture content .
- Mechanistic Studies : Probe side reactions (e.g., Boc deprotection under acidic conditions) via kinetic profiling or intermediate trapping .
Q. What computational approaches support mechanistic studies of this compound’s reactivity?
- DFT Calculations : Model transition states for cyclopropane ring formation or Boc group stability under varying pH conditions .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict regioselectivity in derivatization reactions .
- QSAR Modeling : Correlate substituent effects (e.g., cyclopropyl vs. phenyl groups) with physicochemical properties (logP, pKa) .
Q. How does the cyclopropylamine moiety influence the compound’s stability and derivatization potential?
- Steric Effects : The cyclopropane ring’s rigidity may hinder nucleophilic attacks at the piperidine nitrogen, enhancing stability in acidic media .
- Derivatization Strategies : The amine group can undergo acylation or alkylation to introduce fluorophores or biotin tags for target-engagement studies .
- pH-Dependent Degradation : Monitor stability in buffers (pH 1–10) to identify optimal storage conditions and avoid premature decomposition .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
